molecular formula C23H41N3O3S B11036531 Ethyl 5-(octadecanoylamino)-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-(octadecanoylamino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11036531
M. Wt: 439.7 g/mol
InChI Key: JJZJRHTZARXJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(STEAROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a stearoylamino group, and a carboxylate group attached to the thiadiazole ring

Preparation Methods

The synthesis of ETHYL 5-(STEAROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of thiosemicarbazide with ethyl chloroformate can yield the desired thiadiazole ring. The stearoylamino group can be introduced through an amidation reaction using stearoyl chloride and a suitable base. The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

ETHYL 5-(STEAROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can be used in the design of new drugs and therapeutic agents.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and as a component in coatings and polymers.

Mechanism of Action

The mechanism of action of ETHYL 5-(STEAROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-(STEAROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE can be compared with other thiadiazole derivatives, such as:

    ETHYL 5-(PALMITOYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE: Similar structure but with a palmitoyl group instead of a stearoyl group.

    ETHYL 5-(MYRISTOYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE: Contains a myristoyl group, leading to different physical and chemical properties.

    ETHYL 5-(LAUROYLAMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE: Features a lauroyl group, which may affect its solubility and reactivity.

Properties

Molecular Formula

C23H41N3O3S

Molecular Weight

439.7 g/mol

IUPAC Name

ethyl 5-(octadecanoylamino)thiadiazole-4-carboxylate

InChI

InChI=1S/C23H41N3O3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(27)24-22-21(25-26-30-22)23(28)29-4-2/h3-19H2,1-2H3,(H,24,27)

InChI Key

JJZJRHTZARXJEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=C(N=NS1)C(=O)OCC

Origin of Product

United States

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